molecular formula C10H14N6O B1440540 8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1325305-68-7

8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B1440540
CAS No.: 1325305-68-7
M. Wt: 234.26 g/mol
InChI Key: SLVXEULBUBQROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a triazolo-pyrazine core, which is known for its potential biological activities, including anticancer, antidiabetic, and antioxidant properties .

Biochemical Analysis

Biochemical Properties

8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the activity of certain kinases, such as c-Met kinase, which is involved in cell growth and differentiation . Additionally, this compound can bind to neurokinin receptors, modulating neurotransmitter release and affecting neuronal signaling . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant anti-proliferative activity . It induces apoptosis and cell cycle arrest, thereby inhibiting cell growth and proliferation . Furthermore, it has been observed to influence cell signaling pathways, including those involved in gene expression and cellular metabolism . These effects underscore its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as c-Met kinase, inhibiting their activity and disrupting downstream signaling pathways . This inhibition leads to reduced phosphorylation of key proteins involved in cell growth and survival. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide a comprehensive understanding of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods . Its degradation products can influence cellular functions, necessitating careful monitoring during long-term studies . In vitro and in vivo studies have revealed that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, underscoring the need for detailed pharmacokinetic studies to optimize its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in target tissues, where it exerts its biological effects . Understanding these transport mechanisms is crucial for developing effective delivery strategies and improving its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, the compound can be directed to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns are essential for understanding its mode of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrazine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and diabetes management.

    Industry: Utilized in the development of new materials and chemical processes.

Properties

IUPAC Name

8-(4-aminopiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c11-7-1-4-15(5-2-7)8-9-13-14-10(17)16(9)6-3-12-8/h3,6-7H,1-2,4-5,11H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVXEULBUBQROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CN3C2=NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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